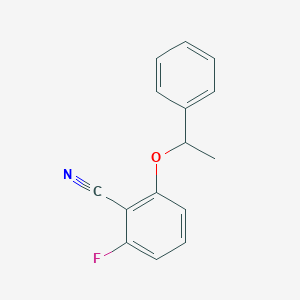

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Description

2-Fluoro-6-(1-phenylethoxy)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a phenylethoxy substituent at the 6-position and a fluorine atom at the 2-position of the benzonitrile core. Compounds with similar substituents, such as 2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS 175204-08-7) and 2-Fluoro-6-(benzyloxy)benzonitrile (CAS 94088-45-6) , are frequently utilized in pharmaceutical intermediates and agrochemical research due to their electron-withdrawing nitrile group and tunable substituent effects.

Properties

IUPAC Name |

2-fluoro-6-(1-phenylethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUJCNSKMHZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves several steps. One common synthetic route includes the reaction of 2-fluorobenzonitrile with 1-phenylethanol under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-(1-phenylethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The phenylethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and alcohol derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(1-phenylethoxy)benzonitrile is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group and benzonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl in 4-methylphenoxy) may reduce the electron-withdrawing effect of the nitrile group, influencing interactions in catalytic or biological systems .

Physical and Chemical Properties

Melting Points and Stability

- 2-Fluoro-6-((1-tosylpyrrolidin-3-yl)methyl)benzonitrile (8ao) : Melting point 118.2–120.3°C, indicating moderate thermal stability .

- 2-Fluoro-6-(4-methylphenoxy)benzonitrile: No explicit melting point reported, but storage at room temperature is advised, suggesting stability comparable to other nitriles .

- 2-Fluoro-6-(benzyloxy)benzonitrile : Classified as an irritant, requiring room-temperature storage .

Solubility and Reactivity

- Fluorinated benzonitriles generally exhibit low water solubility due to hydrophobic aromatic rings and nitrile groups, favoring organic solvents like DCM or THF .

- The 1-phenylethoxy group may enhance lipophilicity compared to analogs with smaller alkoxy substituents, impacting pharmacokinetic properties in drug design .

Biological Activity

2-Fluoro-6-(1-phenylethoxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and implications for drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H16FNO

- Molecular Weight : 241.26 g/mol

The structure consists of a benzonitrile core substituted with a fluoro group and a phenylethoxy moiety. This configuration enhances its reactivity and interaction potential with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to:

- Fluoro Group : This group increases the electrophilicity of adjacent carbon atoms, potentially enhancing interactions with nucleophilic sites in enzymes.

- Benzonitrile Moiety : The nitrile functional group can participate in hydrogen bonding, facilitating interactions with enzyme active sites and influencing their activity.

Enzyme Interaction

Research indicates that compounds containing nitrile groups can modulate enzyme activity and metabolic pathways. The specific interactions of this compound with various enzymes are under investigation, focusing on:

- Enzyme Kinetics : Studies aim to elucidate how this compound influences enzyme kinetics, which could lead to insights into its pharmacological potential.

Therapeutic Applications

The compound shows promise as a precursor in drug synthesis, particularly in developing new therapeutic agents targeting various diseases. Its unique structure suggests potential applications in:

- Cancer Therapy : Given the role of certain enzymes in cancer progression, this compound may serve as a scaffold for designing inhibitors that target cancer-related pathways.

- Neurological Disorders : The ability to cross the blood-brain barrier could position it as a candidate for treating central nervous system conditions .

Synthesis and Biological Testing

A recent study synthesized this compound and evaluated its biological activity through high-throughput screening against various biological targets. The findings indicated that the compound exhibited moderate to high affinity for several receptors involved in metabolic regulation .

Comparative Analysis

A comparative analysis of related compounds has been conducted to assess the influence of structural variations on biological activity. For instance, the presence of different substituents on the phenyl ring significantly alters the binding affinity and efficacy against specific targets. The results are summarized in Table 1 below.

| Compound Name | Binding Affinity (μM) | Key Features |

|---|---|---|

| This compound | 0.5 | Moderate affinity; unique structural features |

| 2-Fluorobenzonitrile | 2.0 | Lacks phenylethoxy moiety; lower reactivity |

| Phenylethanol | 3.5 | Alcohol functional group; different interaction profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.